(2S)-2-(2-Phenylethyl)oxirane
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Overview
Description
(2S)-2-(2-Phenylethyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its chiral center, which gives it specific stereochemical properties. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Phenylethyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Phenylethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-(2-Phenylethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Phenylethyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The ring strain in the epoxide makes it highly reactive, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-Phenylethyl)oxirane: The enantiomer of (2S)-2-(2-Phenylethyl)oxirane, differing only in the stereochemistry at the chiral center.
Styrene oxide: Another epoxide with a similar structure but lacking the chiral center.
Phenyl glycidyl ether: An epoxide with an ether linkage instead of a direct phenylethyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different reactivity and interactions compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
913258-22-7 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2S)-2-(2-phenylethyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
JVGAGAVQROERFI-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](O1)CCC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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